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Compound of Interest

Compound Name: Cyclohexyl cinnamate

Cat. No.: B1588606 Get Quote

Introduction

Cyclohexyl cinnamate is an organic compound with applications in the fragrance and flavor

industries. As with any chemical entity in research and development, particularly in the context

of drug development, thorough structural elucidation and characterization are paramount. This

technical guide provides an in-depth overview of the key spectroscopic data for Cyclohexyl
cinnamate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also

presented to aid researchers in their analytical workflows.

Data Presentation
The following tables summarize the key spectroscopic data for Cyclohexyl cinnamate. The

NMR data presented is predicted based on the analysis of structurally similar compounds and

established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclohexyl Cinnamate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.68 d 1H Vinylic H

7.52 m 2H Aromatic H

7.38 m 3H Aromatic H

6.42 d 1H Vinylic H

4.88 m 1H O-CH (cyclohexyl)

1.85 - 1.25 m 10H Cyclohexyl CH₂

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). d = doublet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclohexyl Cinnamate

Chemical Shift (δ) ppm Assignment

166.5 C=O (ester)

144.8 Vinylic C

134.3 Aromatic C (quaternary)

130.5 Aromatic CH

128.9 Aromatic CH

128.1 Aromatic CH

118.2 Vinylic C

72.8 O-CH (cyclohexyl)

31.6 Cyclohexyl CH₂

25.4 Cyclohexyl CH₂

23.7 Cyclohexyl CH₂

Solvent: CDCl₃
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Table 3: IR Spectroscopic Data for Cyclohexyl Cinnamate

Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium Aromatic C-H stretch

2935, 2858 Strong Aliphatic C-H stretch

1715 Strong C=O stretch (ester)

1638 Strong C=C stretch (alkene)

1450, 1500 Medium Aromatic C=C stretch

1170 Strong C-O stretch (ester)

Table 4: Mass Spectrometry Data for Cyclohexyl Cinnamate[1]

m/z Relative Intensity (%) Assignment

230 <10 [M]⁺ (Molecular Ion)

148 40.63 [M - C₆H₁₀]⁺

131 99.99 [C₉H₇O]⁺ (Cinnamoyl cation)

103 45.47 [C₈H₇]⁺ (Styryl cation)

77 34.01 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Accurately weigh approximately 10-20 mg of Cyclohexyl cinnamate for ¹H NMR (or 50-

100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth

according to the manufacturer's guidelines.

Introduce the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm

for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane

(TMS).

2. Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of liquid Cyclohexyl cinnamate or a small amount of the solid directly

onto the center of the ATR crystal.

Lower the ATR press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-

quality spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

After analysis, clean the ATR crystal thoroughly.

3. Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of Cyclohexyl cinnamate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or

medium-polarity column).

The separated components elute from the column and enter the mass spectrometer ion

source.

Data Acquisition (Electron Ionization - EI):
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In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

A mass spectrum is generated by plotting the relative ion abundance against the m/z ratio.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of

Cyclohexyl cinnamate.
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Caption: Workflow for the spectroscopic analysis of Cyclohexyl cinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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